An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene
An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction
1-(Benzyloxy)-4-(4-methoxyphenyl)benzene, also known as 4-benzyloxy-4'-methoxybiphenyl, is a biaryl ether derivative with a molecular scaffold that holds significant interest in medicinal chemistry and materials science. The presence of the benzyloxy and methoxyphenyl moieties suggests potential for diverse biological activities and tailored physicochemical properties, making a thorough understanding of these characteristics crucial for its application in drug design and development. The benzyloxy group can serve as a versatile protecting group or a key pharmacophore, influencing metabolic stability and target engagement, while the methoxyphenyl group is a common feature in many natural products and approved drugs, contributing to ligand-target binding and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene, offering both predicted data and detailed, field-proven experimental protocols for their empirical determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene is defined by the following structural and molecular attributes:
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IUPAC Name: 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene
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Synonyms: 4-Benzyloxy-4'-methoxybiphenyl
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CAS Number: 948878-17-9
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Molecular Formula: C₂₁H₁₈O₂
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Molecular Weight: 302.37 g/mol
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Chemical Structure:
(A proper chemical structure image would be placed here in a real document)
Physicochemical Properties: A Quantitative Overview
The physicochemical profile of a compound is a critical determinant of its behavior in biological systems and its suitability for formulation. While experimental data for 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene is not extensively available in public literature, the following table summarizes key predicted properties. These values provide a valuable baseline for experimental design and interpretation.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | Not available | Influences solubility, dissolution rate, and formulation strategies (e.g., solid dosage forms). A sharp melting point is indicative of high purity. |
| Boiling Point | 445.4 ± 38.0 °C (Predicted)[3] | Relevant for purification by distillation and assessing thermal stability under various processing conditions. |
| Density | 1.102 ± 0.06 g/cm³ (Predicted)[3] | Important for formulation development, particularly for liquid or semi-solid dosage forms, and for understanding molecular packing in the solid state. |
| LogP (Octanol-Water Partition Coefficient) | Not available (Predicted values for similar structures are in the range of 3-5) | A key indicator of lipophilicity, which affects absorption, distribution, membrane permeability, and metabolic pathways. A balanced LogP is often sought for optimal pharmacokinetic properties. |
| Solubility | Not available | Crucial for bioavailability. Poor aqueous solubility is a major challenge in drug development, affecting absorption and requiring specialized formulation approaches. Solubility in organic solvents is important for synthesis and purification. |
Experimental Determination of Physicochemical Properties
To ensure scientific rigor and provide a self-validating framework, this section details the standard experimental protocols for determining the key physicochemical properties of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.
Protocol: Capillary Melting Point Determination
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Sample Preparation: Ensure the sample of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene is a fine, dry powder.
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Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[4]
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
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Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.[2]
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Accurate Determination: For an accurate measurement, start heating at a rate of approximately 10 °C/min until the temperature is about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/min.[2]
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Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Diagram: Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a crystalline solid.
Solubility Determination
The solubility of a compound in various solvents is a critical parameter for its synthesis, purification, and formulation. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1][5][6][7]
Protocol: Shake-Flask Method for Aqueous and Organic Solubility
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Preparation of Saturated Solution: Add an excess amount of solid 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetone, toluene). The presence of undissolved solid is essential to ensure saturation.[5]
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[1][6]
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment. Alternatively, centrifuge the samples to achieve clear separation.[5]
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Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Quantification: Determine the concentration of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene in the saturated solution by comparing its response to a calibration curve prepared with standard solutions of known concentrations.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for the shake-flask method to determine solubility.
Lipophilicity (LogP) Determination
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water. It is a critical parameter for predicting a drug's pharmacokinetic properties.
Protocol: HPLC Method for LogP Determination
The HPLC method is an indirect but rapid and reliable method for determining LogP. It is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value.[8][9]
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Standard Selection: Choose a series of standard compounds with known LogP values that bracket the expected LogP of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene.
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Chromatographic Conditions: Use a reverse-phase HPLC column (e.g., C18) and an isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer.
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Calibration Curve: Inject the standard compounds and record their retention times (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time. Plot log(k') versus the known LogP values of the standards to generate a calibration curve.
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Sample Analysis: Inject a solution of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene under the same chromatographic conditions and determine its retention time.
-
LogP Calculation: Calculate the log(k') for the target compound and use the calibration curve to determine its LogP value.
Diagram: HPLC-Based LogP Determination Workflow
Caption: Workflow for determining LogP using the HPLC method.
Spectral Properties
Spectroscopic data is essential for the structural elucidation and confirmation of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings and the benzylic methylene protons. Based on the closely related compound, 1-(benzyloxy)-4-methoxybenzene, the benzylic protons (O-CH₂-Ph) would likely appear as a singlet around δ 5.0 ppm. The aromatic protons would appear as multiplets in the range of δ 6.8-7.5 ppm. The methoxy group protons would be a singlet around δ 3.8 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The benzylic carbon is expected around δ 70 ppm, and the methoxy carbon around δ 55 ppm. The aromatic carbons will have signals in the range of δ 114-160 ppm.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings (around 3030 cm⁻¹), C-O-C stretching of the ether linkages (around 1250 cm⁻¹ and 1040 cm⁻¹), and C=C stretching of the aromatic rings (around 1600 cm⁻¹ and 1500 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (302.37 g/mol ). Fragmentation patterns would likely involve cleavage of the benzylic ether bond.
Synthesis of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene
A plausible and efficient synthesis of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene can be achieved through two primary retrosynthetic approaches: Williamson ether synthesis or a Suzuki coupling reaction.
Proposed Synthesis via Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7][10][11]
Reaction Scheme:
4-Benzyloxyphenyl bromide + 4-Methoxyphenylboronic acid → 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene
Protocol: Suzuki Coupling
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Reactant Preparation: In a reaction vessel, combine 4-benzyloxyphenyl bromide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[11]
-
Palladium Catalyst: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 3-5 mol%).[7]
-
Reaction Conditions: Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki Coupling Synthesis Workflow
Caption: Workflow for the synthesis of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene via Suzuki coupling.
Thermal Stability
The thermal stability of an organic compound is crucial for its handling, storage, and processing, particularly in pharmaceutical manufacturing. Thermogravimetric Analysis (TGA) is a standard technique to evaluate thermal stability.
Protocol: Thermogravimetric Analysis (TGA)
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Sample Preparation: Place a small, accurately weighed amount of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
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Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a key indicator of thermal stability.
Applications in Drug Discovery
The structural motifs within 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene are prevalent in biologically active molecules.
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The Benzyloxy Group: This group can act as a bioisostere for other functionalities and is known to be a key pharmacophore in various enzyme inhibitors, including monoamine oxidase B (MAO-B) inhibitors.[1] Its presence can also modulate the lipophilicity and metabolic stability of a drug candidate.
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The Biphenyl Ether Scaffold: Biphenyl and diphenyl ether structures are common in a wide range of pharmaceuticals, where they can provide a rigid framework for orienting other functional groups for optimal target binding.[12] They are found in compounds with diverse activities, including as sulfatase inhibitors.[13]
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The Methoxyphenyl Group: This group is frequently found in natural products and approved drugs. It can participate in hydrogen bonding and other non-covalent interactions with biological targets, and its metabolic O-demethylation can be a key step in drug metabolism.[2]
The combination of these structural features in 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene makes it an attractive scaffold for the design and synthesis of novel therapeutic agents targeting a variety of biological pathways.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene. While experimentally determined data for this specific compound is limited, this guide has presented robust predicted values and, more importantly, detailed, field-proven experimental protocols for the determination of its melting point, solubility, and lipophilicity. The inclusion of a reliable synthetic route via Suzuki coupling and an outline for thermal stability analysis further equips researchers with the necessary tools to fully characterize this promising molecule. The structural features of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene suggest its potential as a valuable building block in drug discovery, and the methodologies outlined herein provide a solid foundation for its further investigation and application.
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